(2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride
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Overview
Description
(2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its specific stereochemistry, denoted by the (2S) configuration, which indicates the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and an appropriate amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may be used in the development of enzyme inhibitors or activators.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a candidate for drug development, particularly in the treatment of metabolic disorders or neurological conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-ethoxy-5-oxopentanoate: The non-hydrochloride form of the compound.
(2S)-2-Amino-5-hydroxy-5-oxopentanoate: A similar compound with a hydroxyl group instead of an ethoxy group.
(2S)-2-Amino-5-methoxy-5-oxopentanoate: A compound with a methoxy group in place of the ethoxy group.
Uniqueness
(2S)-2-Amino-5-ethoxy-5-oxopentanoate hydrochloride is unique due to its specific stereochemistry and the presence of the ethoxy group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H13ClNO4- |
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Molecular Weight |
210.63 g/mol |
IUPAC Name |
(2S)-2-amino-5-ethoxy-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-2-12-6(9)4-3-5(8)7(10)11;/h5H,2-4,8H2,1H3,(H,10,11);1H/p-1/t5-;/m0./s1 |
InChI Key |
JEDUWQDSBRHBIP-JEDNCBNOSA-M |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)[O-])N.Cl |
Canonical SMILES |
CCOC(=O)CCC(C(=O)[O-])N.Cl |
Origin of Product |
United States |
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